

A Comprehensive Technical Guide to 4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-nitro-1H-pyrrolo[2,3-b]pyridine**

Cat. No.: **B1298852**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **4-nitro-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic organic compound. Also known as 4-Nitro-7-azaindole, this molecule belongs to the pyrrolopyridine class, which is a significant scaffold in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors. [1][2] This document summarizes key quantitative data, outlines generalized experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Physicochemical and Structural Data

The fundamental properties of **4-nitro-1H-pyrrolo[2,3-b]pyridine** are crucial for its application in research and development. The following table provides a summary of its key quantitative data.

Property	Value
Molecular Formula	C ₇ H ₅ N ₃ O ₂ [3]
Molecular Weight	163.13 g/mol [3] [4]
Exact Mass	163.038176411 g/mol [3] [4]
CAS Number	83683-82-3 [3] [5]
Density	1.58 g/cm ³ (Predicted) [3]
Boiling Point	380.0 ± 35.0 °C (Predicted) [3]
Polar Surface Area (PSA)	74.5 Å ² [3] [4]
pKa	2.28 ± 0.20 (Predicted) [3]

Experimental Protocols: Synthesis and Analysis

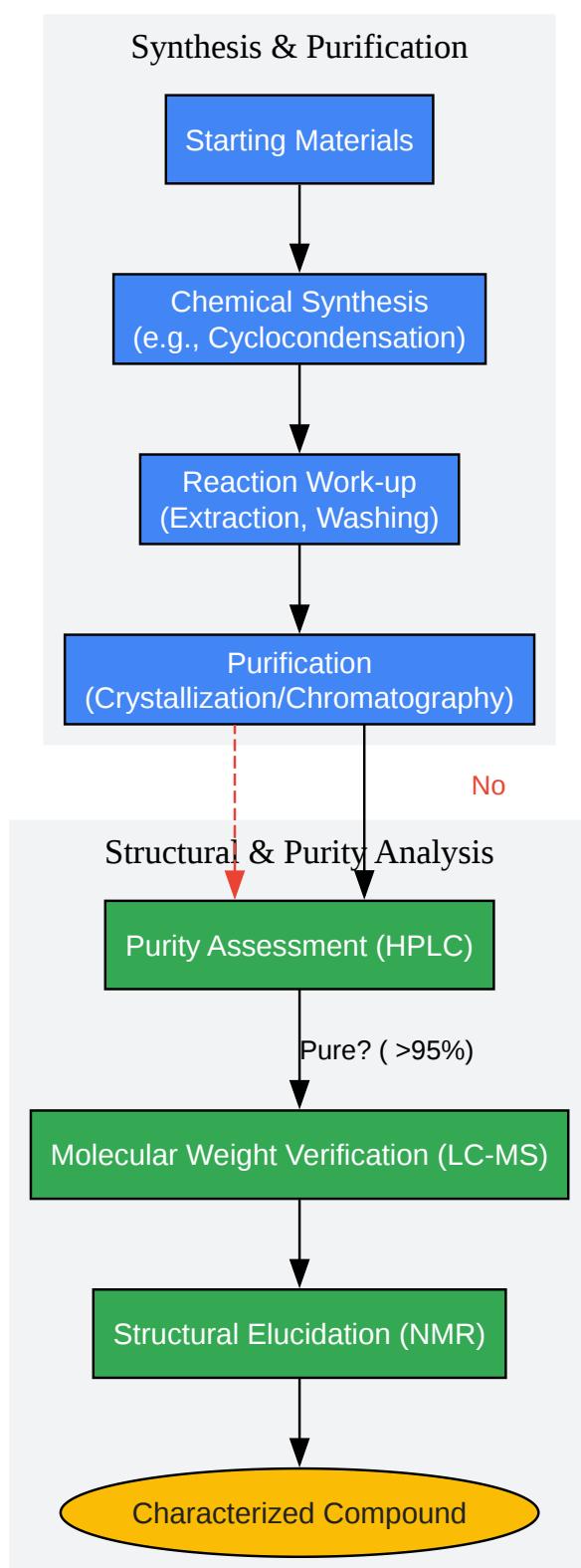
While specific, detailed synthesis procedures for **4-nitro-1H-pyrrolo[2,3-b]pyridine** are proprietary or context-dependent, this section outlines generalized methodologies based on common practices for synthesizing and analyzing related pyrrolopyridine derivatives.

1. General Synthesis Approach: Cyclocondensation

The synthesis of the pyrrolo[2,3-b]pyridine core often involves cyclocondensation reactions. A general approach could utilize substituted 2-amino-pyrrole derivatives as starting materials which are then reacted with active methylene compounds in the presence of an acid catalyst.

- Starting Materials: Substituted 2-amino-pyrrole-3-carbonitrile derivatives.
- Reagents: Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), glacial acetic acid, catalytic hydrochloric acid.
- Procedure:
 - Dissolve the 2-amino-pyrrole derivative in glacial acetic acid.
 - Add the active methylene compound and a catalytic amount of concentrated hydrochloric acid.

- Reflux the mixture for a specified duration, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF).


2. Analytical Characterization Workflow

To confirm the identity, purity, and structure of the synthesized compound, a standard analytical workflow is employed.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. An unexpected peak may indicate the presence of an impurity or byproduct from incomplete reactions or side reactions.[\[6\]](#)
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
 - Column: C18 reverse-phase column.
 - Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is critical for determining the molecular weight of the product and any impurities.[\[6\]](#) The measured mass should correspond to the calculated exact mass of the target molecule (163.038 g/mol).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the detailed chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the arrangement of atoms and functional groups in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as N-H (pyrrole), C=C (aromatic), and N-O (nitro group) stretches.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrrolopyridine derivative like **4-nitro-1H-pyrrolo[2,3-b]pyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-nitro-1H-pyrrolo[2,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298852#molecular-weight-of-4-nitro-1h-pyrrolo-2-3-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com